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Compound of Interest

Compound Name: N-(6-Chloropyridin-2-yl)pivalamide

Cat. No.: B1315545

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of N-(6-Chloropyridin-2-yl)pivalamide. In the absence of publicly available experimental
spectra, this document presents high-quality predicted spectroscopic data for tH NMR, 13C
NMR, IR, and mass spectrometry. Each section includes a detailed interpretation of the
predicted spectra, elucidating the correlation between the spectral features and the molecular
structure. Furthermore, this guide offers detailed, field-proven experimental protocols for
acquiring and analyzing the spectroscopic data, intended to serve as a practical resource for
researchers in organic synthesis, medicinal chemistry, and drug development. The integration
of theoretical predictions with practical methodologies aims to provide a robust framework for
the unequivocal identification and characterization of this compound.

Introduction

N-(6-Chloropyridin-2-yl)pivalamide, with the CAS number 86847-84-9, is a chemical
compound of interest in various fields of chemical research, potentially including agrochemicals
and pharmaceuticals, given the prevalence of the chloropyridine moiety in bioactive
molecules[1][2]. The structural elucidation and purity assessment of such compounds are
paramount for their development and application. Spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are
indispensable tools for the unambiguous characterization of organic molecules.
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This guide is structured to provide a deep dive into the spectroscopic signature of N-(6-
Chloropyridin-2-yl)pivalamide. By presenting and interpreting predicted spectroscopic data,
we aim to offer a valuable reference for scientists working with this compound, enabling them
to anticipate spectral features and validate their experimental findings.

Molecular Structure and Key Features

The molecular structure of N-(6-Chloropyridin-2-yl)pivalamide consists of a 6-chloropyridin-2-
amine backbone acylated with a pivaloyl group. This structure presents several key features
that are expected to be discernible in its spectroscopic data:

Aromatic Pyridine Ring: A substituted pyridine ring with three distinct protons.

o Amide Linkage: An amide functional group (-C(=O)NH-) connecting the pyridine ring and the
pivaloyl group.

o Tert-Butyl Group: A bulky tert-butyl group characterized by nine equivalent protons.

e Chloro Substituent: A chlorine atom on the pyridine ring, which will influence the electronic
environment and fragmentation patterns in mass spectrometry.

The following diagram illustrates the molecular structure and atom numbering scheme used for
the interpretation of the spectroscopic data.

Caption: Molecular structure of N-(6-Chloropyridin-2-yl)pivalamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The following sections detail the predicted *H and 3C NMR spectra of N-(6-
Chloropyridin-2-yl)pivalamide.

Predicted *H NMR Data

The H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide
proton, and the tert-butyl protons.
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Predicted Chemical

Shift (ppm) Multiplicity Integration Assignment

~8.2 Singlet 1H NH (Amide)

~7.8 Triplet 1H H4 (Pyridine)

~7.7 Doublet 1H H3 (Pyridine)

~7.0 Doublet 1H H5 (Pyridine)

~1.3 Singlet 9H C(CHs)s
Interpretation:

e The amide proton (NH) is expected to appear as a broad singlet at a downfield chemical shift

(~8.2 ppm) due to its attachment to the electron-withdrawing carbonyl group and the

aromatic ring.

e The aromatic protons on the pyridine ring will exhibit a characteristic splitting pattern. The H4

proton, situated between two other protons, is predicted to be a triplet around 7.8 ppm. The

H3 and H5 protons will likely appear as doublets, with their exact chemical shifts influenced

by the electron-withdrawing effect of the chlorine atom and the amide group.

e The nine protons of the tert-butyl group are chemically equivalent and are expected to

produce a sharp singlet at a significantly upfield position (~1.3 ppm) due to the shielding

effect of the sp3-hybridized carbon.

Predicted **C NMR Data

The 3C NMR spectrum will provide information about the different carbon environments in the

molecule.
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Predicted Chemical Shift (ppm) Assignment
~177 C=0 (Amide)
~151 C2 (Pyridine)
~150 C6 (Pyridine)
~140 C4 (Pyridine)
~118 C5 (Pyridine)
~110 C3 (Pyridine)
~40 C(CHs)s3

~27 C(CH3)3

Interpretation:

e The carbonyl carbon (C=0) of the amide group is expected to be the most downfield signal
(=177 ppm) due to the strong deshielding effect of the double-bonded oxygen.

e The aromatic carbons of the pyridine ring will appear in the range of 110-151 ppm. The
carbons directly attached to the nitrogen (C2 and C6) and the chlorine (C6) will be the most
downfield.

e The quaternary carbon of the tert-butyl group is predicted to resonate around 40 ppm, while
the methyl carbons will appear further upfield at approximately 27 ppm.

Experimental Protocol for NMR Spectroscopy

Click to download full resolution via product page
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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Predicted IR Data

Predicted Wavenumber

( 1 Intensity Assignment
cm-
~3300 Medium N-H Stretch (Amide)
~2970 Strong C-H Stretch (sp3, tert-butyl)
~1680 Strong C=0 Stretch (Amide I)

) C=C/C=N Stretch (Pyridine
~1580, 1470 Medium )

ring)

~1520 Medium N-H Bend (Amide II)
~1100 Medium C-CI Stretch

Interpretation:

A medium intensity band around 3300 cm~1 is characteristic of the N-H stretching vibration of
the amide group.

e Strong absorptions around 2970 cm~! are expected for the C-H stretching of the tert-butyl
group.

e Avery strong absorption band around 1680 cm~* is indicative of the C=0 stretching vibration
(Amide | band).

e The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear
in the 1470-1580 cm~* region.

e The N-H bending vibration (Amide Il band) is predicted to be around 1520 cm™1.
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e The C-ClI stretching vibration should be observable in the fingerprint region, around 1100

cm™1,

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR) Data Acquisition Data Processing

Place a small amount of solid Apply pressure to ensure Record the sample spectrum
N-(6-Chloropyridin-2-yl)pivalamide || PRl P! Record a background spectrum p'e sp . Perform background subtraction Label significant peaks
o the ATR crystal good contact (e.g., 4000-400 cm™1)

Click to download full resolution via product page

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

e Molecular lon (M*): The molecular formula of N-(6-Chloropyridin-2-yl)pivalamide is
C10H13CIN20. The expected monoisotopic mass is approximately 212.07 g/mol . Due to the
presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster
with a ratio of approximately 3:1 for [M]* and [M+2]*.

o Key Fragmentation Pathways:

o Loss of the tert-butyl group: A significant fragment ion would be expected from the
cleavage of the bond between the carbonyl carbon and the tert-butyl group, resulting in an
ion at m/z [M - 57]*.

o McLafferty Rearrangement: While less common for pivalamides, a McLafferty-type
rearrangement could lead to the loss of isobutylene (56 Da).
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o Cleavage of the amide bond: Fragmentation of the C-N amide bond can lead to ions
corresponding to the pivaloyl cation (m/z 85) and the 6-chloropyridin-2-amine radical
cation (m/z 128).

Experimental Protocol for Mass Spectrometry

Sample Preparation Data Acquisition Data Analysis

Dissolve a small amount of sample Introduce the sample into the Use a soft ionization technique Acquire the mass spectrum in Identify the molecular ion peak Analyze the fragmentation pattern
mass spectrometer (e.g., via direct infusion
in a suitable solvent (e.g., methanol) N (.. ESI or APCI) positive ion mode and its isotopic pattern to confirm the structure

Click to download full resolution via product page

Caption: Workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic
characterization of N-(6-Chloropyridin-2-yl)pivalamide. The predicted *H NMR, 13C NMR, IR,
and mass spectrometry data, along with their interpretations, offer a comprehensive
spectroscopic profile of the molecule. The inclusion of detailed experimental protocols aims to
facilitate the acquisition of high-quality experimental data by researchers. By combining
theoretical predictions with practical methodologies, this guide serves as a valuable resource
for the synthesis, purification, and structural confirmation of N-(6-Chloropyridin-2-
yl)pivalamide, thereby supporting its potential applications in scientific research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine -
PMC [pmc.ncbi.nlm.nih.gov]

e 2. Asimultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and
metabolites in urine using a liquid chromatography—tandem mass spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Spectroscopic Characterization of N-(6-Chloropyridin-2-
yl)pivalamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315545#spectroscopic-data-nmr-ir-mass-spec-of-n-
6-chloropyridin-2-yl-pivalamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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